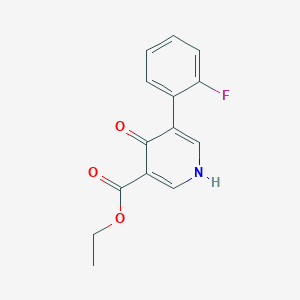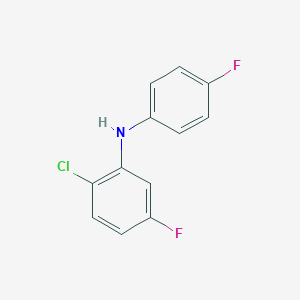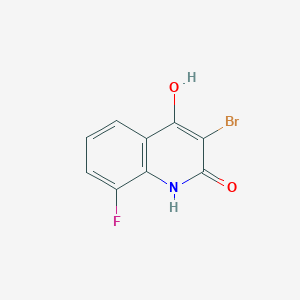
3-ブロモ-8-フルオロ-4-ヒドロキシ-1H-キノリン-2-オン
概要
説明
3-Bromo-8-fluoro-4-hydroxyquinoline is a research chemical . It belongs to the class of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, the class to which 3-Bromo-8-fluoro-4-hydroxyquinoline belongs, has been the subject of many publications . These compounds are synthesized using various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has also been reported .Molecular Structure Analysis
The molecular structure of 3-Bromo-8-fluoro-4-hydroxyquinoline is represented by the SMILES stringOc1c(Br)cnc2c(F)cccc12 . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . Chemical Reactions Analysis
The chemical reactions involving 4-hydroxy-2-quinolones have been extensively studied. These reactions include the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .Physical and Chemical Properties Analysis
The physical form of 3-Bromo-8-fluoro-4-hydroxyquinoline is solid . Its molecular weight is 242.04 .科学的研究の応用
縮合複素環の合成
4-ヒドロキシ-2-キノロンは、様々な縮合複素環の合成のための前駆体として役立ちます . これらの複素環は、その生物活性のために医薬品化学において重要です。3-ブロモ-8-フルオロ-4-ヒドロキシ-1H-キノリン-2-オンにおけるブロモおよびフルオロ置換基の存在は、分子の電子特性に影響を与える可能性があり、潜在的に生物活性を高めた新規複素環の合成につながります。
抗菌剤
我々の関心のある化合物などのフッ素化キノリンは、顕著な抗菌活性を示すことが示されています . キノリン環へのフッ素原子の導入は、化合物の細菌増殖阻害能力を高める可能性があり、抗菌薬開発の分野における貴重な追加となります。
酵素阻害
キノロン誘導体は、様々な酵素の阻害剤として作用することが知られています . 3-ブロモ-8-フルオロ-4-ヒドロキシ-1H-キノリン-2-オンの特定の置換パターンは、疾患経路に関連する酵素を阻害する可能性を探求することができ、治療介入のための新しい道を開きます。
抗マラリア活性
キノリン環系は、歴史的に抗マラリア薬と関連付けられてきました . 3-ブロモ-8-フルオロ-4-ヒドロキシ-1H-キノリン-2-オンの既知の抗マラリアキノリンとの構造的類似性は、それがマラリアに対する有効性を調査できることを示唆しています。特に、薬剤耐性株に対して有効な新規治療法の開発において。
抗腫瘍特性
いくつかのキノロン誘導体は、抗腫瘍剤として有望であることが示されています . 3-ブロモ-8-フルオロ-4-ヒドロキシ-1H-キノリン-2-オンのユニークな構造は、癌細胞経路と相互作用する可能性があり、新規の癌治療のための潜在的な研究方向を提供します。
農業用途
フッ素化キノリンは、農業において、おそらく殺虫剤または成長調整剤として用途が見出されています . 3-ブロモ-8-フルオロ-4-ヒドロキシ-1H-キノリン-2-オンの植物生理学および害虫防除に対する特定の効果は、興味深い研究分野となる可能性があり、より効果的な農業用化学物質の開発に貢献します。
作用機序
Safety and Hazards
The safety information available indicates that 3-Bromo-8-fluoro-4-hydroxyquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage .
将来の方向性
特性
IUPAC Name |
3-bromo-8-fluoro-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-8(13)4-2-1-3-5(11)7(4)12-9(6)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHLIYVVZFYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C(=C2O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


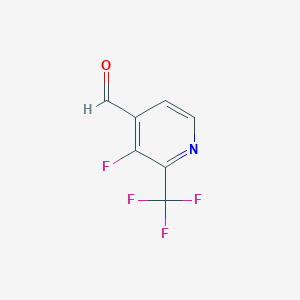

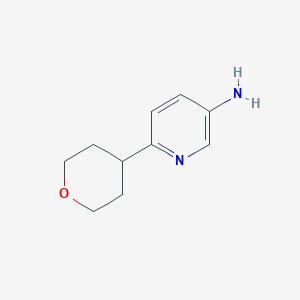


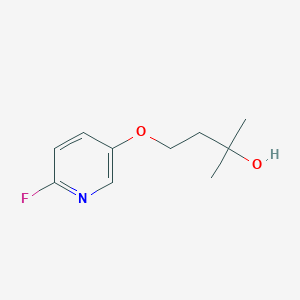
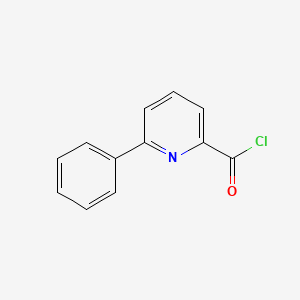
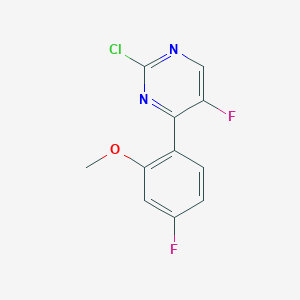
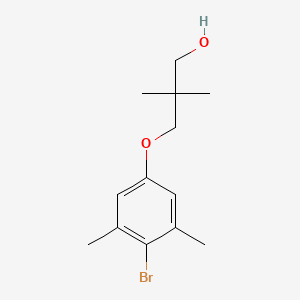

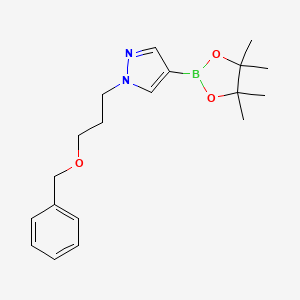
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
